Product packaging for 4-(3-Oxetanyl)benzaldehyde(Cat. No.:)

4-(3-Oxetanyl)benzaldehyde

Cat. No.: B13435757
M. Wt: 162.18 g/mol
InChI Key: YYDLLYLFFQEWSM-UHFFFAOYSA-N
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Description

4-(3-Oxetanyl)benzaldehyde is a valuable chemical building block that incorporates both a reactive benzaldehyde group and a strained oxetane ring into a single scaffold. This unique structure makes it a compound of significant interest in medicinal chemistry and materials science research. The aldehyde functional group serves as a versatile handle for further synthetic elaboration through nucleophilic addition or condensation reactions, allowing for the creation of diverse molecular libraries. The 3-oxetanyl moiety is recognized for its role as a bioisostere, often used to modify the properties of lead compounds. Introducing an oxetane ring can favorably influence a molecule's lipophilicity, metabolic stability, and conformational geometry. Researchers can leverage this compound in the synthesis of more complex molecules targeting various biological pathways. Furthermore, the oxetane ring is known to participate in photochemical reactions, such as the Paternò-Büchi reaction, which is a [2+2] photocycloaddition with alkenes to form oxetanes . This opens avenues in polymer science for developing novel, photo-curable resins and functional materials . The compound thereby serves as a critical intermediate for researchers developing advanced materials, including adhesives and cationic photocurable compositions for inks . Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B13435757 4-(3-Oxetanyl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-(oxetan-3-yl)benzaldehyde

InChI

InChI=1S/C10H10O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-5,10H,6-7H2

InChI Key

YYDLLYLFFQEWSM-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Synthetic Methodologies for 4 3 Oxetanyl Benzaldehyde and Analogous Structures

Strategies for Oxetane (B1205548) Ring Construction

Intramolecular Cyclization Approaches to Oxetane Derivatives

Intramolecular cyclization is a fundamental and widely employed method for synthesizing oxetane derivatives. acs.org This approach typically involves the formation of a C-O bond through an intramolecular nucleophilic substitution.

The most common method is the Williamson etherification, which involves the base-mediated cyclization of a 1,3-halohydrin. thieme-connect.de This reaction is substrate-dependent, and yields can be affected by side reactions like Grob fragmentation. acs.orgthieme-connect.de Despite this, it remains a cornerstone for synthesizing complex oxetane-containing molecules. acs.orgthieme-connect.de For instance, 1,3-diols can be converted to their corresponding monotosylates and then treated with a strong base like sodium hydride (NaH) or butyllithium (B86547) (n-BuLi) to induce cyclization. doi.org

Advances in this area have focused on developing efficient ways to access the necessary 1,3-diol precursors and on one-pot procedures. For example, a one-pot synthesis starting from a diol can involve an Appel reaction to form the iodide in situ, followed by base-mediated cyclization to yield the oxetane. acs.org

Table 1: Examples of Intramolecular Cyclization for Oxetane Synthesis

Starting MaterialReagentsProductYieldReference
1,3-diol1. TsCl, Pyridine; 2. NaH, THF2-Aryl-substituted oxetaneGood acs.org
1,3-diol1. Appel Reaction (PPh₃, I₂); 2. BaseOxetane78-82% acs.org
2-Azidoallyl alcoholDifluoroiodobenzeneFluorinated oxetaneHigh doi.org
Silylated-homoallylic alcoholIodonium sourceTetrasubstituted oxetaneHigh beilstein-journals.org

Photochemical Cycloaddition (Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene, providing a direct route to oxetanes. beilstein-journals.orgmagtech.com.cn This reaction is particularly relevant for synthesizing substituted oxetanes and has been a subject of extensive mechanistic and synthetic studies. slideshare.netmdpi.comnih.gov

The Paternò-Büchi reaction can proceed through either a singlet or triplet excited state of the carbonyl compound. mdpi.comresearchgate.net In the case of benzaldehyde (B42025), the reaction typically involves the triplet state, leading to a triplet 1,4-diradical intermediate. mdpi.comacs.org This intermediate then undergoes intersystem crossing to the singlet state before cyclizing to form the oxetane ring. mdpi.com

The reaction is versatile, accommodating a range of alkenes, including electron-rich alkenes like enol ethers and furans. mdpi.comacs.org The use of photosensitizers can sometimes be employed to facilitate the reaction. beilstein-journals.org Recent advancements have also explored the use of visible light and iridium photocatalysts to carry out the Paternò-Büchi reaction under milder conditions. beilstein-journals.orgnih.gov

The regioselectivity of the Paternò-Büchi reaction, which determines the orientation of the carbonyl and alkene components in the product, is a critical aspect. magtech.com.cn Traditionally, the regioselectivity was explained by the "most stable biradical rule," which predicts the formation of the diradical intermediate with the greatest stability. magtech.com.cn However, this rule is not universally applicable, and modern interpretations often involve considerations of spin chemistry. magtech.com.cn

In the reaction of benzaldehyde with unsymmetrical alkenes, a mixture of regioisomers can be formed. acs.org For example, the reaction of benzaldehyde with 2-methylfuran (B129897) leads to a nearly random mixture of the two possible regioisomeric oxetanes. acs.orgnih.gov

The stereoselectivity of the reaction is often high, with a preference for the formation of the exo isomer. acs.org In the reaction of benzaldehyde with furan (B31954) derivatives, the exo isomer is formed with greater than 97% selectivity. acs.orgnih.gov This high stereoselectivity is attributed to the conformational preferences of the intermediary triplet 1,4-diradicals. acs.org The temperature can also influence the regioselectivity of the reaction. acs.orgnih.gov

Table 2: Regio- and Stereoselectivity in the Paternò-Büchi Reaction with Benzaldehyde

AlkeneProduct(s)Regioisomeric RatioStereoselectivity (exo/endo)Reference
2-Methylfuran2-Methyl-4-phenyl-3-oxabicyclo[3.2.0]hept-6-ene and 3-Methyl-4-phenyl-2-oxabicyclo[3.2.0]hept-6-ene~55:45 to 40:60 (temperature dependent)>97:3 acs.orgnih.gov
2,3-Dihydrofuran2-Phenyl-2,3,6,6a-tetrahydrofuro[2,3-b]oxetaneHighHigh (endo preference) mdpi.comresearchgate.net

Homologation of Oxetane-3-one Precursors

The functionalization of a pre-existing oxetane ring provides another strategic approach to more complex derivatives. Oxetane-3-one is a key building block in this regard, allowing for the introduction of various substituents at the 3-position. researchgate.net

Homologation of oxetane-3-one to introduce a one-carbon unit, such as in the synthesis of oxetane-3-carbaldehyde, can be challenging due to the sensitivity of the oxetane ring to harsh reaction conditions. researchgate.netresearchgate.net However, mild homologation sequences have been developed. researchgate.net One such sequence involves a Tsuji hydrogenolysis of an allylic acetate, followed by an osmium-free dihydroxylation and oxidative cleavage to yield the desired aldehyde. researchgate.netresearchgate.net

Other Cyclization Methods for Four-Membered Ethers

Beyond the primary methods discussed, several other strategies for constructing the oxetane ring have been developed. These include:

Ring expansion of epoxides: Epoxides can be opened by nucleophiles that also contain a leaving group, setting the stage for an intramolecular cyclization to form the larger oxetane ring. acs.org

C-H bond oxidative cyclization: This method involves the direct cyclization onto a C-H bond, often catalyzed by a transition metal. magtech.com.cn

Halocyclization of allylic and homoallylic alcohols: The reaction of these alcohols with a halogen source can induce cyclization to form halogenated oxetanes, which can be further functionalized. doi.orgbeilstein-journals.org

These alternative methods expand the toolbox for synthetic chemists, enabling access to a wider variety of oxetane structures. acs.org

Strategies for Benzaldehyde Moiety Introduction or Modification

A primary approach to synthesizing 4-(3-Oxetanyl)benzaldehyde involves the modification of a pre-existing oxetane-substituted benzene (B151609) ring. This often entails the selective oxidation of a corresponding benzyl (B1604629) alcohol or the introduction of the aldehyde through condensation or substitution reactions.

Selective Oxidation of Benzyl Alcohol Precursors

The selective oxidation of a primary benzyl alcohol to its corresponding aldehyde is a fundamental transformation in organic synthesis. When applied to a substrate already bearing an oxetane ring, the key challenge lies in achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid or decomposition of the strained oxetane ring. A variety of oxidizing agents and catalytic systems have been developed for this purpose.

Several catalytic systems have demonstrated high efficiency and selectivity in the oxidation of benzyl alcohol to benzaldehyde, which could be applicable to oxetane-substituted analogs. For instance, Co single atoms supported on nitrogen-doped carbon (Co1/NC) have shown excellent performance, achieving 95.2% conversion of benzyl alcohol with nearly 99.9% selectivity for benzaldehyde. rsc.org This method's efficacy is attributed to the formation of CoN4 sites that moderately activate oxygen and facilitate the desorption of the aldehyde product. rsc.org Another approach involves the use of nitrates, such as ferric nitrate (B79036) (Fe(NO3)3), which can selectively oxidize benzyl alcohols to their corresponding aldehydes. frontiersin.org The reaction conditions, including temperature and the choice of nitrate salt, significantly influence the yield and selectivity. frontiersin.org Additionally, biphasic catalysis using metal dodecanesulfonate salts with hydrogen peroxide as the oxidant has proven effective, with ferric tridodecanesulfonate showing complete conversion of benzyl alcohol and nearly 100% selectivity to benzaldehyde under ambient pressure. researchgate.net Pickering emulsion microreactors have also been employed for the selective oxidation of benzyl alcohol, demonstrating high yields and selectivity. rsc.org

The choice of oxidant and reaction conditions is critical to prevent over-oxidation and ensure the stability of the oxetane ring. While many general methods for benzyl alcohol oxidation exist, their specific applicability to oxetane-containing substrates requires careful consideration of potential side reactions.

Table 1: Comparison of Catalytic Systems for Selective Benzyl Alcohol Oxidation

Catalyst/ReagentOxidantConversion (%)Selectivity (%)Reference
Co1/NCO295.2~99.9 rsc.org
Fe(NO3)3-94.9High frontiersin.org
Ferric tridodecanesulfonateH2O2100~100 researchgate.net
Biochar (Pickering emulsion)PeroxymonosulfateHigh100 rsc.org
Mononuclear oxovanadium(V) complexH2O2HighHigh researchgate.net

Condensation and Substitution Reactions in Benzaldehyde Synthesis

An alternative to oxidation is the introduction of the aldehyde functionality through condensation or substitution reactions. Aldol (B89426) condensation reactions, for example, are powerful carbon-carbon bond-forming reactions that can be used to synthesize α,β-unsaturated carbonyl compounds. magritek.com In the context of this compound, a precursor containing an oxetanyl-substituted aromatic ring could potentially react with a suitable electrophile to introduce the formyl group or a precursor that can be readily converted to an aldehyde. The Claisen-Schmidt condensation, a type of aldol condensation, between a benzaldehyde derivative and a ketone is a well-established method for forming chalcones. rsc.org While not directly producing the target molecule, these methods highlight the potential for forming carbon-carbon bonds adjacent to the aromatic ring, which could be a key step in a multi-step synthesis of the desired benzaldehyde.

Substitution reactions on a pre-functionalized oxetane-containing aromatic ring can also be envisioned. For instance, a nucleophilic substitution reaction on a suitable precursor could introduce the aldehyde or a group that can be subsequently converted to an aldehyde.

Convergent and Divergent Synthesis Strategies for the Hybrid Structure

The assembly of the this compound scaffold can be approached through either convergent or divergent synthetic routes. Convergent strategies involve the synthesis of the oxetane and benzaldehyde moieties separately, followed by their coupling. Divergent strategies, on the other hand, start with a common intermediate that is then elaborated to introduce the desired functionalities.

Late-Stage Functionalization Approaches for Oxetane-Substituted Arenes

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. researchgate.net This approach can be particularly advantageous for the synthesis of this compound, as it would allow for the late-stage introduction of the formyl group onto a pre-existing oxetane-substituted arene. This avoids carrying the potentially sensitive aldehyde group through multiple synthetic steps.

Methodologies for the late-stage introduction of functional groups that could be precursors to an aldehyde are of significant interest. While direct C-H formylation can be challenging, the introduction of a group that can be readily converted to an aldehyde, such as a hydroxymethyl or a halide group, is a viable strategy. For instance, the development of methods for the site-selective C-H functionalization of arenes could provide access to a variety of well-defined derivatives that can be further transformed. researchgate.net

Precursor-Based Assembling Techniques for the Oxetane-Benzaldehyde Scaffold

This approach involves the construction of the hybrid structure from smaller, pre-functionalized building blocks. A key reaction in this context is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. mdpi.comresearchgate.net In principle, a substituted benzaldehyde could react with an appropriate alkene under photochemical conditions to form the desired this compound structure. The regio- and stereoselectivity of the Paternò-Büchi reaction are important considerations and can be influenced by the nature of the reactants and the reaction conditions. mdpi.comresearchgate.netacs.org For example, the reaction of benzaldehyde with furan derivatives has been shown to be highly stereoselective. acs.org

Another precursor-based approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor. acs.org This typically involves the formation of a C-O bond to close the oxetane ring. acs.org For the synthesis of this compound, this would require an acyclic precursor containing both the benzaldehyde (or a protected form) and the necessary functional groups for oxetane formation.

Stereoselective Synthesis of the this compound Architecture

The stereochemistry of the oxetane ring can have a significant impact on the biological activity of a molecule. Therefore, methods for the stereoselective synthesis of this compound are of considerable importance. The Paternò-Büchi reaction can exhibit stereoselectivity, which can sometimes be controlled by the reaction conditions or the use of chiral auxiliaries. mdpi.comresearchgate.net For instance, the reaction of some chiral enol silyl (B83357) ethers with benzaldehyde has shown diastereoselectivity. mdpi.com

Furthermore, strategies involving the use of chiral starting materials or catalysts can be employed to achieve stereocontrol. The stereoselective synthesis of unnatural α-amino acids through photoredox catalysis highlights the potential of modern synthetic methods to control stereochemistry in complex molecules. chemrxiv.org While not directly applied to this compound, these principles could be adapted to develop enantioselective or diastereoselective routes to this target molecule.

Reaction Mechanisms and Reactivity Profiles of 4 3 Oxetanyl Benzaldehyde

Oxetane (B1205548) Ring Reactivity

The inherent ring strain of the oxetane ring, estimated to be around 25.5 kcal/mol, is a primary driver for its reactivity. nih.gov This strain, coupled with the polarized carbon-oxygen bonds, makes the ring susceptible to cleavage under various conditions. beilstein-journals.org The presence of a phenyl group at the 3-position, as in 4-(3-oxetanyl)benzaldehyde, further modulates this reactivity.

Ring-opening reactions are a hallmark of oxetane chemistry, providing a pathway to functionalized, open-chain compounds. acs.org These reactions can be initiated by nucleophiles, acids, or radical species.

The ring-opening of oxetanes can be achieved with a range of nucleophiles. This process typically follows an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms adjacent to the ring oxygen. In the case of 3-substituted oxetanes like this compound, the attack generally occurs at the less sterically hindered C2 or C4 positions. The reaction is often facilitated by a Lewis acid or proceeds under basic conditions. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, organometallic reagents, amines, and thiols can all serve as effective nucleophiles for opening the oxetane ring.

The table below illustrates representative nucleophilic ring-opening reactions applicable to 3-aryloxetanes, which are expected to be similar for this compound.

Nucleophile Product Type General Reaction Conditions
Organolithium reagents (e.g., MeLi)Secondary alcoholEthereal solvent, low temperature
Grignard reagents (e.g., MeMgBr)Secondary alcoholEthereal solvent
AminesAmino alcoholHeating, sometimes with a catalyst
ThiolsThioether alcoholBasic conditions

Note: This table represents generalized reactions for 3-aryloxetanes, as specific experimental data for this compound was not available in the reviewed sources.

Under acidic conditions, the oxetane oxygen is protonated, which activates the ring towards nucleophilic attack. nih.gov This process can proceed through a mechanism with SN1 or SN2 character, depending on the stability of the potential carbocationic intermediates. For 3-aryloxetanes, the benzylic position (C3) can stabilize a positive charge. However, the attack of the nucleophile often occurs at the less substituted C2/C4 positions, especially with weaker nucleophiles. libretexts.orgfiveable.me The reaction with water under acidic conditions, for example, would yield a 1,3-diol. libretexts.org The regioselectivity can be influenced by the specific acid catalyst and the nucleophile present in the reaction medium.

The table below summarizes expected outcomes of acid-catalyzed ring-opening reactions for this compound based on general principles for 3-aryloxetanes.

Nucleophile/Reagent Product Type General Reaction Conditions
H₂O / H⁺1,3-DiolAqueous acid
ROH / H⁺3-Alkoxy-1-propanol derivativeAnhydrous alcohol, acid catalyst
HX (e.g., HCl, HBr)3-Halo-1-propanol derivativeAnhydrous conditions

Note: This table represents generalized reactions for 3-aryloxetanes, as specific experimental data for this compound was not available in the reviewed sources.

The generation of radicals from oxetanes is a more recent area of study. beilstein-journals.org For 3-aryloxetanes, radical formation at the C3 position is particularly relevant due to the stabilization afforded by the adjacent aromatic ring. researchgate.netchemrxiv.org These tertiary benzylic radicals can be generated, for example, through photoredox catalysis from suitable precursors like 3-aryl-3-carboxylic acid oxetanes. researchgate.netchemrxiv.org While this is a functionalization reaction rather than a direct ring-opening, the stability of such radicals highlights the influence of the aryl group. Direct radical-mediated ring-opening can also occur, often leading to fragmentation products. For example, radical-mediated enzymatic processes have been shown to cause complex fragmentation and recombination reactions. nih.gov

The table below outlines a potential radical-mediated reaction involving a 3-aryloxetane derivative.

Reaction Type Radical Intermediate Potential Outcome
Decarboxylative AlkylationC3-centered tertiary benzylic radicalC-C bond formation at the C3 position

Note: This table is based on studies of 3-aryl-3-carboxylic acid oxetanes, a derivative class of 3-aryloxetanes. researchgate.netchemrxiv.org

Oxetanes can undergo ring-expansion reactions to form larger heterocyclic systems, such as tetrahydrofurans or 1,4-dioxepines, thereby relieving ring strain. beilstein-journals.orgsioc-journal.cn These transformations can be promoted by various reagents, including diazo compounds, or catalyzed by transition metals. sioc-journal.cnrsc.org For instance, the reaction of an oxetane with a carbene precursor can lead to the insertion of a carbon atom into the ring. Photochemical conditions can also induce ring-expansion. rsc.org The specific outcome of these reactions is highly dependent on the substrate and the reaction conditions.

The table below provides an example of a ring-expansion reaction known for oxetanes.

Reagent Type Expanded Ring System General Method
Diazo compounds (Carbene source)Tetrahydrofuran derivativeMetal catalysis or photochemical conditions
2-Diazo-1,3-dicarbonyls1,4-Dioxepine derivativeRuthenium-catalyzed [4+1] insertion

Note: This table represents generalized reactions for oxetanes, as specific experimental data for this compound was not available in the reviewed sources. beilstein-journals.orgrsc.org

The 4-formylphenyl group at the C3 position of the oxetane ring in this compound has a significant impact on the ring's stability and reactivity.

Electronic Effects : The benzaldehyde (B42025) moiety is an electron-withdrawing group due to the aldehyde functionality. This electronic effect can influence the reactivity of the oxetane ring. For instance, it can affect the stability of charged intermediates in acid-catalyzed ring-opening reactions. In radical reactions, the aromatic ring provides resonance stabilization to a radical at the C3 position. researchgate.netchemrxiv.org

Steric Effects : The bulky aryl substituent at the 3-position provides steric hindrance. This steric bulk makes 3-substituted oxetanes generally more stable than unsubstituted or 2-substituted oxetanes. nih.gov It also directs nucleophilic attack to the less hindered C2 and C4 positions in SN2-type ring-opening reactions.

Reactivity of the Aldehyde : It is important to note that the aldehyde group itself is reactive and can participate in various reactions (e.g., nucleophilic addition, oxidation, reduction, Cannizzaro reaction). libretexts.org The choice of reagents for reactions targeting the oxetane ring must therefore be made carefully to avoid unintended reactions at the aldehyde. For example, strong nucleophiles like organolithium reagents could potentially react with both the aldehyde and the oxetane ring.

Ring-Opening Reactions

Benzaldehyde Carbonyl Reactivity

The carbonyl group of the benzaldehyde portion of the molecule is a primary site for chemical transformations, undergoing a variety of reactions typical of aromatic aldehydes.

The carbonyl carbon in this compound is electrophilic and thus susceptible to attack by nucleophiles. This is a fundamental reaction type for aldehydes and ketones. The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

However, compared to aliphatic aldehydes, aromatic aldehydes like benzaldehyde and its derivatives generally exhibit reduced reactivity towards nucleophilic addition. pressbooks.pub This is attributed to the electron-donating resonance effect of the aromatic ring, which decreases the partial positive charge on the carbonyl carbon, making it less electrophilic. libretexts.orgpressbooks.pub The oxetanyl group's electronic influence further modifies this reactivity.

A common example of nucleophilic addition is the formation of cyanohydrins upon treatment with cyanide ion, followed by protonation. pressbooks.pub

Table 1: Reactivity in Nucleophilic Addition

Feature Description Reference
Reaction Type Nucleophilic Addition libretexts.orgpressbooks.pub
Electrophilic Center Carbonyl Carbon libretexts.org
Intermediate Tetrahedral Alkoxide libretexts.org
Reactivity vs. Aliphatic Aldehydes Less Reactive libretexts.orgpressbooks.pub

| Reason for Reduced Reactivity | Electron-donating resonance of the aromatic ring | libretexts.orgpressbooks.pub |

Aldol-type condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org These reactions involve the reaction of an enolate ion (or an enol) with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgtutoroot.com

For an aldol (B89426) condensation to occur, the aldehyde or ketone must have at least one α-hydrogen to form the necessary enolate. tutoroot.com Benzaldehyde and its derivatives, including this compound, lack α-hydrogens and therefore cannot self-condense. tutoroot.comwyzant.com However, they can participate in crossed or mixed aldol condensations, where they act as the electrophilic partner, reacting with another enolizable aldehyde or ketone. wyzant.comorganicchemistrytutor.com

In a mixed aldol condensation involving this compound and an enolizable ketone like acetone, the ketone would form the enolate nucleophile, which would then attack the carbonyl carbon of the benzaldehyde derivative. umkc.edu Because this compound can only act as an electrophile, the number of possible products is reduced, making it a useful component in directed aldol reactions. organicchemistrytutor.com

Table 2: Role in Aldol-Type Condensations

Feature Description Reference
Self-Condensation Not possible due to lack of α-hydrogens tutoroot.comwyzant.com
Role in Crossed Aldol Reactions Electrophilic acceptor wyzant.comorganicchemistrytutor.com
Reaction Partner Enolizable aldehyde or ketone organicchemistrytutor.com
Initial Product β-hydroxy aldehyde or ketone wikipedia.org

| Final Product (after dehydration) | α,β-unsaturated carbonyl compound | wikipedia.orgtutoroot.com |

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aromatic aldehydes can be oxidized to their corresponding carboxylic acids using various oxidizing agents. For instance, potassium permanganate (B83412) can be used to oxidize a substituted benzaldehyde to a carboxylic acid. nih.gov This transformation is a common synthetic procedure.

Reduction: The reduction of the aldehyde group to a primary alcohol is also a fundamental transformation. A classic example that illustrates both oxidation and reduction is the Cannizzaro reaction, which occurs with aldehydes lacking α-hydrogens in the presence of a strong base. libretexts.org In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid. libretexts.org For example, benzaldehyde, when heated with aqueous sodium hydroxide, yields benzyl (B1604629) alcohol and benzoic acid. libretexts.org It is plausible that this compound would undergo a similar reaction under these conditions.

Interplay Between Oxetane and Benzaldehyde Moieties

The oxetane ring and the benzaldehyde group in this compound are not chemically isolated; they influence each other's reactivity through electronic and steric effects.

The 3-oxetanyl group can influence the reactivity of the benzaldehyde carbonyl through a combination of electronic and steric effects. Oxetanes are known to possess low lipophilicity and high hydrogen-bonding acceptor ability. acs.org

Electronic Effects: Research on related N-(2-oxo-3-oxetanyl)amides suggests that the electronic influence of substituents on the phenyl ring can be complex, with no clear trend always emerging. nih.govescholarship.org The oxetane ring, being a four-membered heterocycle, can exhibit unique electronic properties that could modulate the electrophilicity of the carbonyl carbon. acs.org

Steric Effects: The bulkiness of the 3-oxetanyl substituent can sterically hinder the approach of nucleophiles to the carbonyl carbon. core.ac.uk This steric hindrance can affect the rate and stereochemical outcome of reactions at the aldehyde. For example, in the Paternò–Büchi reaction, the steric bulk of substituents can significantly influence diastereoselectivity. acs.org

The benzaldehyde moiety can, in turn, affect the stability and reactivity of the oxetane ring. Oxetane rings can undergo ring-opening reactions under certain conditions. acs.org Photochemical reactions, for instance, can lead to the formation of oxetanes (the Paternò-Büchi reaction), and under prolonged irradiation, these adducts can undergo further reactions, including ring-opening or metathesis. mdpi.comresearchgate.net The presence of the aromatic aldehyde group in this compound could influence the pathways of such photochemical or catalyst-induced ring-opening reactions. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In 4-(3-Oxetanyl)benzaldehyde, the protons can be divided into three distinct regions: the aldehydic proton, the aromatic protons on the benzene (B151609) ring, and the aliphatic protons of the oxetane (B1205548) ring.

The aldehydic proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and is expected to appear as a singlet at a high chemical shift (δ), typically around 9.9-10.0 ppm. spcmc.ac.in The aromatic region would show two distinct signals corresponding to the protons on the para-substituted benzene ring. These protons, often labeled as an AA'BB' system, appear as two doublets due to ortho-coupling. The protons ortho to the aldehyde group are expected around δ 7.9 ppm, while the protons ortho to the oxetane substituent would appear slightly upfield, around δ 7.5 ppm.

The protons of the oxetane ring present a more complex system. The single proton on the carbon attached to the benzene ring (the methine proton) is a chiral center and would appear as a multiplet. The four methylene (B1212753) protons on the other two carbons of the oxetane ring are diastereotopic and would likely appear as two separate multiplets. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of similar structures and functional groups.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~9.98s (singlet)1HAldehyde proton (-CHO)
~7.90d (doublet)2HAromatic protons (ortho to -CHO)
~7.55d (doublet)2HAromatic protons (ortho to oxetane)
~4.90m (multiplet)2HOxetane methylene protons (-CH₂-O)
~4.75m (multiplet)2HOxetane methylene protons (-CH₂-O)
~4.20m (multiplet)1HOxetane methine proton (-CH-)

¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the oxetane ring.

The carbonyl carbon of the aldehyde is the most deshielded, appearing at a chemical shift of approximately 192 ppm. docbrown.info The aromatic carbons show four distinct signals for the para-substituted ring. The carbon to which the aldehyde is attached (ipso-carbon) is found around δ 137 ppm, while the ipso-carbon bearing the oxetane group is expected near δ 150 ppm. The remaining aromatic carbons appear in the typical range of δ 125-135 ppm. The three carbons of the oxetane ring are found in the aliphatic region, with the two equivalent methylene carbons appearing around δ 75 ppm and the methine carbon at approximately δ 35-40 ppm. beilstein-journals.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analysis of similar structures and functional groups.

Chemical Shift (δ ppm)Assignment
~192.0Aldehyde Carbonyl (C=O)
~150.0Aromatic C (C-Oxetane)
~136.8Aromatic C (C-CHO)
~130.5Aromatic CH (ortho to -CHO)
~125.2Aromatic CH (ortho to oxetane)
~75.0Oxetane CH₂
~38.0Oxetane CH

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, both regioisomers and stereoisomers are possible.

Regioisomers: These isomers differ in the position of the oxetanyl substituent on the benzaldehyde (B42025) ring. While the target compound is the para-substituted isomer (position 4), regioisomers such as 2-(3-Oxetanyl)benzaldehyde (ortho) and 3-(3-Oxetanyl)benzaldehyde (meta) could potentially be formed during synthesis. NMR spectroscopy is crucial for distinguishing these isomers, as the substitution pattern dramatically alters the splitting patterns and chemical shifts of the aromatic protons.

Stereoisomers: The carbon atom at position 3 of the oxetane ring, which is attached to the phenyl group, is a chiral center. This means it is attached to four different groups, giving rise to two non-superimposable mirror images known as enantiomers: (R)-4-(3-Oxetanyl)benzaldehyde and (S)-4-(3-Oxetanyl)benzaldehyde. These enantiomers have identical physical properties (except for the direction they rotate plane-polarized light) and produce identical standard NMR spectra. Chiral chromatography or the use of chiral resolving agents in NMR is required to distinguish between them.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₀H₁₀O₂. The calculated exact mass for this formula is 162.068079557 Da. nih.gov An experimental HRMS measurement yielding a mass value that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula. nih.gov

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₀O₂
Exact Mass (Calculated)162.068079557 Da

In a mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is reproducible and provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. The fragmentation of this compound is expected to follow pathways characteristic of both aromatic aldehydes and oxetanes.

The molecular ion peak ([M]⁺•) would be observed at m/z = 162. Common fragmentation pathways would include:

Loss of H•: A peak at m/z 161 ([M-1]⁺) resulting from the loss of the hydrogen radical from the aldehyde group.

Loss of CHO•: A significant peak at m/z 133 ([M-29]⁺) due to the loss of the formyl radical.

Oxetane Ring Fragmentation: The strained four-membered ring can undergo retro-[2+2] cycloaddition. This could lead to the loss of ethene (C₂H₄, 28 Da) to give a fragment at m/z 134, or the loss of formaldehyde (B43269) (CH₂O, 30 Da) to give a fragment at m/z 132.

Phenyl Cation Fragments: Cleavage of the aromatic ring itself can lead to characteristic phenyl fragment ions at m/z 77 ([C₆H₅]⁺) and m/z 51.

Analysis of these characteristic fragment ions allows for the confirmation of the presence of both the benzaldehyde moiety and the oxetane ring within the molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the key functional groups within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. The most prominent peaks are associated with the aldehyde and the oxetane functionalities, as well as the substituted benzene ring. proprep.com

The aldehyde group gives rise to two highly characteristic stretching vibrations:

A strong C=O stretch, typically found in the region of 1700 cm⁻¹. For aromatic aldehydes like this one, the conjugation with the benzene ring slightly lowers this frequency compared to aliphatic aldehydes. docbrown.info

A distinctive C-H stretch of the aldehyde group, which appears as a pair of weak to medium bands between 2880 cm⁻¹ and 2650 cm⁻¹. docbrown.info

The benzene ring shows several characteristic absorptions:

Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. docbrown.info

C=C stretching vibrations within the ring typically appear in the 1625-1440 cm⁻¹ range. docbrown.info

The substitution pattern on the ring (para-substitution in this case) influences the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).

The oxetane ring is identified by the characteristic stretching vibration of the cyclic ether C-O-C bonds. This strained four-membered ring typically shows a strong absorption band around 980-960 cm⁻¹.

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
AldehydeC=O Stretch~1700Strong
AldehydeC-H Stretch2880 - 2650Weak to Medium
Aromatic RingC-H Stretch>3000Medium
Aromatic RingC=C Stretch1625 - 1440Medium to Weak
OxetaneC-O-C Stretch980 - 960Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzaldehyde chromophore. In a solvent like cyclohexane, benzaldehyde typically exhibits a strong absorption band around 242 nm. photochemcad.com This absorption corresponds to the π → π* transition of the conjugated system involving the benzene ring and the carbonyl group. A weaker absorption, corresponding to the n → π* transition of the carbonyl group, is also expected at a longer wavelength, often around 280-320 nm. The presence of the oxetane substituent is not expected to significantly alter the primary absorption maxima of the benzaldehyde chromophore.

X-ray Crystallography for Solid-State Molecular Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal several key structural features:

Oxetane Ring Conformation: The four-membered oxetane ring is not planar due to ring strain. It adopts a puckered conformation. X-ray studies on similar substituted oxetanes have confirmed this puckering. acs.org The analysis would determine the exact puckering angle and the orientation of the benzaldehyde substituent relative to the ring.

Molecular Geometry: The precise bond lengths and angles of the entire molecule would be determined, including the C-C and C-O bonds of the oxetane ring, the C=O and C-H bonds of the aldehyde, and the dimensions of the benzene ring.

Intermolecular Interactions: The crystal packing arrangement would be elucidated, showing how individual molecules of this compound interact with each other in the crystal lattice through forces like dipole-dipole interactions or C-H···O hydrogen bonds. This information is crucial for understanding the physical properties of the solid material.

While a specific crystal structure for this compound is not publicly available as of mid-2025, data from related benzaldehyde derivatives show how intermolecular hydrogen bonds and π-π stacking interactions often dictate the crystal packing. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

For the analysis of aromatic aldehydes, a non-polar or medium-polarity capillary column, such as one with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is typically employed. arcjournals.orgacademicjournals.org A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. The purity of a sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of organic compounds, including those that are not sufficiently volatile or stable for GC. basicmedicalkey.com

For this compound, reversed-phase HPLC is the most common mode.

Stationary Phase: A C18 (octadecylsilane) column is typically used, where the nonpolar stationary phase separates compounds based on their hydrophobicity. basicmedicalkey.comescholarship.org

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used as the mobile phase. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation.

Detection: A UV detector is highly effective, as the benzaldehyde moiety has a strong chromophore. basicmedicalkey.com The detection wavelength is typically set at one of the absorption maxima, such as around 254 nm, to ensure high sensitivity.

Purity is assessed by integrating the peak area of the analyte and comparing it to the total area of all detected peaks. HPLC is also used on a preparative scale to purify the compound.

Coupling Techniques (e.g., GC-MS)

For unambiguous identification of the compound and any potential impurities, chromatographic techniques are often coupled with mass spectrometry (MS). Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination. derpharmachemica.com

In a GC-MS system, the GC separates the components of a mixture, and each separated component then enters the mass spectrometer, which serves as a highly specific detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component. This mass spectrum acts as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum of this compound would provide structural information confirming the presence of both the oxetanyl and benzaldehyde fragments, allowing for positive identification. This technique is invaluable for confirming the identity of the main product and for identifying unknown impurities in a sample. academicjournals.org

Interactive Table: Chromatographic Methods for this compound

TechniqueStationary Phase (Typical)Mobile Phase/Carrier GasDetectorApplication
GC 5% Phenyl MethylpolysiloxaneHelium or NitrogenFIDPurity Assessment
HPLC C18 (Octadecylsilane)Acetonitrile/WaterUV (e.g., 254 nm)Purity Assessment, Purification
GC-MS 5% Phenyl MethylpolysiloxaneHeliumMass SpectrometerIdentification, Impurity Profiling

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) Applications

No specific studies utilizing Density Functional Theory to analyze the electronic structure and bonding of 4-(3-Oxetanyl)benzaldehyde are available in the current body of scientific literature.

Ab Initio Methods for Energy Profiles and Thermochemistry

There are no published research articles that employ Ab Initio methods to determine the energy profiles or thermochemistry of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Reaction Barrier Determination

Specific computational studies on the transition state analysis or the determination of reaction barriers for this compound have not been reported in peer-reviewed sources.

Conformational Analysis and Molecular Dynamics Simulations

There is no available research detailing the conformational analysis or molecular dynamics simulations of this compound.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules. These predictions are vital for interpreting experimental data, identifying unknown substances, and understanding molecular structure and bonding. The primary spectroscopic parameters for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), can be computationally modeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Density Functional Theory (DFT) is a principal method for the accurate prediction of NMR chemical shifts. nih.govgithub.io The process involves optimizing the molecular geometry of this compound and then calculating the nuclear magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the molecular structure. For this compound, theoretical calculations would distinguish between the aromatic protons of the benzene (B151609) ring, the aldehydic proton, and the protons of the oxetane (B1205548) ring. Similarly, the carbon signals for each of these distinct chemical environments can be predicted. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C shifts when appropriate levels of theory and basis sets are used. bris.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted Chemical Shift (ppm)
Aldehydic Proton 9.5 - 10.5
Aromatic Protons 7.0 - 8.0
Oxetane Protons 4.5 - 5.5
Aldehydic Carbon 190 - 200
Aromatic Carbons 120 - 150
Oxetane Carbons 60 - 80

Note: The values in this table are hypothetical and represent the expected ranges based on computational models for similar structures.

Vibrational Spectroscopy (IR and Raman):

Computational vibrational analysis, also typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of this compound. nih.govarxiv.orgchimia.ch Following geometry optimization, the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) yields the harmonic vibrational frequencies. mdpi.com These frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H stretching, C=O stretching of the aldehyde, and ring vibrations of the oxetane and benzene moieties.

The predicted vibrational frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical methods. nih.govmdpi.com These theoretical spectra are invaluable for assigning the peaks observed in experimental IR and Raman spectra.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch (Aldehyde) 1680 - 1720
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (Oxetane) 2850 - 3000
Oxetane Ring C-O-C Stretch 950 - 1050
Aromatic C=C Stretch 1450 - 1600

Note: The values in this table are hypothetical and represent the expected ranges based on computational models for similar structures.

Electronic Spectroscopy (UV-Vis):

The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the key electronic transitions would likely be the π → π* transitions within the benzene ring and the n → π* transition associated with the carbonyl group of the aldehyde. The calculations provide the wavelength of maximum absorption (λ_max) and the oscillator strength for each transition, which relates to the intensity of the absorption band. researchgate.netyoutube.com

Mass Spectrometry (MS):

The prediction of mass spectra involves modeling the fragmentation patterns of the molecule upon ionization. nih.gov While quantum chemical methods can be computationally intensive for this purpose, machine learning approaches and rule-based systems, such as Competitive Fragmentation Modeling for Metabolite Identification (CFM-ID), have become prevalent. acs.orgnih.govelsevierpure.com These tools can predict the electron ionization (EI) mass spectrum by modeling the likelihood of different bond cleavages. For this compound, key predicted fragments would likely arise from the loss of the aldehyde group (CHO), cleavage of the oxetane ring, or other characteristic fragmentations.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. nih.govuliege.be For this compound, a QSRR study would involve calculating a set of molecular descriptors and then using statistical methods to build a mathematical model that relates these descriptors to a measure of reactivity.

Molecular Descriptors:

A wide range of molecular descriptors can be calculated for this compound, which can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is often used as an indicator of chemical reactivity.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as branching indices.

Geometrical Descriptors: These are 3D descriptors that relate to the size and shape of the molecule, such as molecular volume and surface area.

QSRR Model Development:

To develop a QSRR model, a dataset of related compounds with known reactivity data would be required. In the absence of such a dataset for a series of oxetanyl-substituted benzaldehydes, a hypothetical study could be designed. The reactivity of these compounds in a specific reaction, for instance, a nucleophilic addition to the aldehyde, could be the target property.

The process would involve:

Calculating a variety of molecular descriptors for each compound in the series.

Using statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that links the descriptors to the observed reactivity. chemrxiv.org

Validating the model to ensure its predictive power.

Such a QSRR model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts. mdpi.com

Derivatization and Functionalization Strategies for Research Applications

Derivatization of the Aldehyde Group

The aldehyde functional group is a cornerstone of organic synthesis, offering a gateway to numerous chemical transformations. In the context of 4-(3-Oxetanyl)benzaldehyde, this group serves as a primary handle for derivatization.

The condensation of the aldehyde with hydroxylamine (B1172632) or hydrazine (B178648) derivatives provides a straightforward method for generating stable, crystalline products that are invaluable for analytical characterization.

Oximes are typically synthesized by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. wikipedia.org The reaction proceeds readily at room temperature and can be performed under various conditions, including solvent-free grinding methods or in aqueous/alcoholic media. asianpubs.orgias.ac.in These reactions are often high-yielding and produce E/Z isomers. wikipedia.org The formation of oximes from this compound can be used for its qualitative and quantitative analysis, as the derivatives often exhibit distinct spectroscopic properties and are suitable for chromatographic separation.

Hydrazones are formed through the reaction of the aldehyde with hydrazines, such as hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine). rsc.org This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or methanol. nih.govresearchgate.net The resulting hydrazones are often stable, colored, and crystalline solids, which facilitates their isolation and characterization. rsc.org The specific properties of the hydrazone can be tuned by the choice of the hydrazine reagent. For analytical purposes, these derivatives can be used to create standards for identification and quantification of the parent aldehyde.

The table below summarizes typical conditions for the synthesis of oximes and hydrazones from aldehydes.

DerivativeReagentsTypical ConditionsPurpose
Oxime Hydroxylamine Hydrochloride, Base (e.g., Sodium Carbonate, Sodium Hydroxide)Room temperature; Solvents like ethanol/water or solvent-free grinding. wikipedia.orgasianpubs.orgrsc.orgCharacterization, purification, analytical standards.
Hydrazone Hydrazine Hydrate or Substituted Hydrazines (e.g., Phenylhydrazine)Reflux in ethanol or methanol. nih.govrsc.orgCharacterization, synthesis of heterocyclic compounds, analytical standards.

This table presents generalized reaction conditions based on literature for various benzaldehydes.

The reaction between this compound and primary amines yields imines, also known as Schiff bases. masterorganicchemistry.com This condensation is a reversible reaction that typically requires the removal of water to drive it to completion. scirp.orgyoutube.com The reaction can be catalyzed by acid, but many imine formations proceed efficiently without a catalyst, sometimes under solvent-free conditions or with simple heating. scirp.orgorganic-chemistry.org

The formation of an imine introduces a C=N double bond, which alters the electronic and steric properties of the original molecule. masterorganicchemistry.com This derivatization is a fundamental step in many synthetic pathways, including the synthesis of secondary amines (via reduction of the imine) and various heterocyclic systems. The choice of the primary amine allows for the introduction of a wide array of functional groups and structural motifs. nih.gov

Amine TypeGeneral Reaction ConditionsProduct
Aliphatic Primary AminesMixing of reactants, often neat or in a solvent like ethanol; may require heating or a dehydrating agent. scirp.orgN-Alkyl Imine
Aromatic Primary Amines (Anilines)Similar to aliphatic amines; reaction rate can be influenced by electronic effects of substituents on the aniline. scirp.orgN-Aryl Imine

This table outlines general methodologies for imine synthesis.

Derivatization at the Oxetane (B1205548) Ring

The strained four-membered oxetane ring is not merely a passive structural element; it is a reactive functional group that can undergo specific chemical modifications.

Recent advances in synthetic methodology have enabled the direct functionalization of pre-formed 3-aryl oxetane rings. These methods are powerful tools for late-stage modification, allowing for the introduction of chemical diversity without reconstructing the entire molecule. Photoredox catalysis has emerged as a particularly mild and effective strategy. nih.govresearchgate.netchemrxiv.org For instance, radical functionalization at the benzylic position (C3) of the oxetane ring can be achieved by generating tertiary benzylic radicals from precursors like 3-aryl-3-carboxylic acids, which can then react with various radical acceptors. nih.govresearchgate.net

Another approach involves C-H functionalization at the C2 or C4 positions of the oxetane ring. Iterative strategies combining cross-electrophile coupling to install the aryl group at the C3 position, followed by a C-H arylation at the C2 position, have been developed to create 2,3-disubstituted oxetanes. princeton.edu

StrategyReagents & ConditionsPosition of FunctionalizationReference
Radical Alkylation 3-Aryl-3-carboxylic acid oxetane, activated alkene, visible light photoredox catalyst.C3 nih.govresearchgate.net
C-H Arylation 3-Aryloxetane, aryl halide, photoredox catalyst (e.g., polyoxometalate).C2 princeton.edu
Modular Synthesis Oxetanyl trichloroacetimidates, aryl halides, various nucleophiles.C3 nih.gov

This table highlights modern methods for functionalizing the oxetane ring.

The inherent ring strain of the oxetane (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions under specific conditions, providing access to highly functionalized acyclic structures. researchgate.net These reactions typically proceed via cleavage of a C-O bond and can be initiated by electrophiles, nucleophiles, or Lewis acids. researchgate.net

For example, the reaction of 3-phenyloxetane (B185876) with strong electrophiles like dinitrogen pentoxide leads to ring-opening to form 2-arylpropane-1,3-diol dinitrates. rsc.orgrsc.org This reaction proceeds after initial nitration of the aromatic ring. Lewis acids can also promote ring-opening by coordinating to the oxetane oxygen, making the ring more susceptible to nucleophilic attack. researchgate.net Enantioselective ring-opening reactions have also been developed, using chiral catalysts to produce chiral alcohols in good yields. acs.org

These ring-opening strategies transform the compact oxetane moiety into a linear three-carbon chain bearing multiple functional groups, significantly increasing molecular complexity and providing building blocks for further synthesis.

Strategies for Introducing New Functional Groups

Beyond derivatizing the existing aldehyde and oxetane groups, new functionalities can be introduced onto the molecular scaffold, particularly on the phenyl ring. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the oxetanyl substituent must be considered.

Research on 3-phenyloxetane has shown that aromatic nitration occurs readily, yielding a mixture of ortho- and para-nitro isomers. rsc.orgrsc.org This demonstrates that the phenyl ring is active towards electrophilic substitution. Such reactions allow for the introduction of nitro groups, which can be subsequently reduced to amines or converted to other functional groups, further expanding the chemical space accessible from the this compound starting material.

Furthermore, modern cross-coupling and C-H activation methodologies offer powerful alternatives for introducing new carbon-carbon and carbon-heteroatom bonds onto the aromatic ring, providing precise control over the position of functionalization.

Article on the Derivatization and Functionalization of this compound

Following a comprehensive review of scientific literature, including research articles and patent databases, it has been determined that there is insufficient specific information available in the public domain to provide a detailed article on the derivatization and functionalization of this compound according to the requested outline.

The specific topics of "Cross-Coupling Reactions at the Aromatic Ring" and "Side-Chain Modifications on the Oxetane Moiety" for this particular compound are not well-documented in accessible literature. While general methodologies exist for the functionalization of benzaldehydes, aryl halides, and the oxetane ring system, concrete examples and detailed research findings commencing directly from this compound are not available.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified chemical compound. Any attempt to do so would require extrapolation from unrelated compounds, which would violate the explicit instructions of the request.

Academic and Industrial Research Applications

Building Block in Complex Organic Synthesis

The aldehyde functional group of 4-(3-oxetanyl)benzaldehyde serves as a versatile handle for a wide array of chemical transformations, while the oxetane (B1205548) ring imparts unique stereochemical and physicochemical properties to the resulting molecules. This combination makes it an attractive starting material for the construction of intricate organic structures.

Synthesis of Advanced Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems. Multicomponent reactions (MCRs), which allow for the formation of complex products in a single step from three or more starting materials, are a particularly efficient strategy for generating molecular diversity. taylorfrancis.comrsc.org The aldehyde group of this compound can readily participate in MCRs to construct diverse heterocyclic scaffolds. frontiersin.orgresearchgate.net For instance, it can be employed in one-pot syntheses of quinazolinones and other nitrogen-containing heterocycles. frontiersin.org The oxetane moiety in the final products can influence their biological activity and physical properties due to its ability to act as a hydrogen bond acceptor and its defined three-dimensional shape. mdpi.com

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offers another route to oxetane-containing heterocyclic systems. mdpi.comnih.gov While direct irradiation of this compound with alkenes could theoretically produce more complex oxetane structures, the reaction of the aldehyde group with various unsaturated partners, including electron-rich alkenes and heterocyclic compounds, provides access to a range of substituted oxetanes. mdpi.comnih.govacs.org

Construction of Polycyclic Architectures

The development of synthetic routes to polycyclic frameworks is a significant area of organic synthesis, often aimed at accessing the core structures of natural products or novel molecular scaffolds for drug discovery. rsc.org this compound can serve as a starting point for the synthesis of such complex architectures. The aldehyde functionality allows for chain elongation and the introduction of other functional groups necessary for subsequent cyclization reactions.

Methodologies such as intramolecular aldol (B89426) reactions, Wittig reactions followed by ring-closing metathesis, or Diels-Alder reactions with dienes generated from the benzaldehyde (B42025) moiety can be envisioned for the construction of polycyclic systems. The rigid and strained nature of the oxetane ring can influence the stereochemical outcome of these cyclizations, potentially leading to specific diastereomers.

Precursor for Bio-Inspired Molecular Design

Natural products remain a crucial source of inspiration for the development of new therapeutic agents. wgtn.ac.nz The synthesis of natural product analogues, where specific structural motifs are altered to improve properties such as potency, selectivity, and metabolic stability, is a common strategy in medicinal chemistry. rsc.orgunina.it The oxetane ring present in this compound is found in several biologically active natural products, making this compound an attractive starting material for the synthesis of bio-inspired molecules. beilstein-journals.org

By using this compound as a building block, chemists can incorporate the oxetane moiety into larger, more complex molecules that mimic the structures of natural products. The aldehyde group provides a convenient attachment point for coupling with other fragments, enabling a modular approach to the synthesis of these analogues. This strategy allows for the exploration of structure-activity relationships and the optimization of biological activity.

Scaffold for Chemical Space Exploration

The exploration of chemical space—the vast collection of all possible molecules—is a central theme in drug discovery and materials science. researchgate.net The goal is to identify novel molecular scaffolds with desirable properties. The unique three-dimensional shape and polar nature of the oxetane ring make this compound an excellent scaffold for expanding into new areas of chemical space. mdpi.comwhiterose.ac.uk

By systematically modifying the benzaldehyde portion of the molecule through various chemical reactions, libraries of compounds can be generated. These libraries, all containing the 4-(3-oxetanyl)phenyl core, can then be screened for biological activity or material properties. The oxetane moiety can impart improved physicochemical properties such as increased solubility and metabolic stability compared to more traditional, flatter aromatic structures. mdpi.com

Precursor in Material Science Research

The properties of polymers and other materials are dictated by the molecular structure of their constituent monomers. This compound has potential as a monomer or a precursor to monomers for the synthesis of novel polymers and functional materials. mdpi.comjournaljmsrr.com The aldehyde group can be transformed into a variety of polymerizable functionalities, such as vinyl or acrylic groups. nih.govuri.edu

The incorporation of the oxetane ring into the polymer backbone or as a side chain can significantly influence the material's properties. For example, the polarity of the oxetane could enhance the polymer's affinity for certain solvents or its adhesion to surfaces. Furthermore, the strained oxetane ring could potentially be opened under specific conditions, leading to cross-linking or degradation of the material, which could be useful for applications such as biodegradable polymers or responsive materials. Research into polyoxetanes has shown that the side groups attached to the oxetane ring can influence properties like liquid crystallinity. mdpi.com

Probes for Mechanistic Chemical Investigations

Chemical probes are small molecules designed to interrogate biological processes or to study the mechanisms of chemical reactions. chemicalprobes.org The specific structural and electronic properties of this compound and its derivatives make them suitable for use as probes in mechanistic investigations.

For example, the aldehyde group can react with amino acid residues in enzymes, and the oxetane ring can serve as a unique spectroscopic reporter or a sterically demanding substituent to probe the shape of an enzyme's active site. nih.gov In the study of reaction mechanisms, such as the Paternò-Büchi reaction, derivatives of benzaldehyde are often used to understand the influence of electronic and steric effects on the reaction outcome. acs.org The presence of the oxetane in this compound could be used to investigate its influence on the rates and selectivities of various transformations involving the aldehyde group.

Role as a Chemical Intermediate in Advanced Synthesis

This compound serves as a crucial building block in the field of medicinal chemistry and advanced organic synthesis. Its unique structure, featuring a reactive aldehyde group and a desirable oxetane motif, makes it a valuable intermediate for constructing complex molecules with potential therapeutic applications. The oxetane ring, a four-membered cyclic ether, is increasingly utilized in drug discovery to enhance physicochemical properties such as solubility and metabolic stability. acs.orgbeilstein-journals.orggoogle.com

The aldehyde functional group on the benzene (B151609) ring provides a versatile handle for a variety of chemical transformations. One of the most significant applications of this compound is in reductive amination reactions. masterorganicchemistry.comredalyc.org This process involves the reaction of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This method is highly efficient for creating carbon-nitrogen bonds, a fundamental linkage in a vast array of pharmaceuticals. masterorganicchemistry.comscielo.org.mx

A notable example of its application is in the synthesis of potent and selective inhibitors of spleen tyrosine kinase (Syk). google.comnih.gov Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. google.comgoogle.com Consequently, inhibitors of Syk are being investigated for the treatment of autoimmune diseases and certain types of cancer. google.comnih.gov

In the synthesis of specific Syk inhibitors, this compound is reacted with an appropriate amine-containing fragment. The aldehyde group allows for the direct coupling of the two components through reductive amination, leading to the formation of a more complex molecule that incorporates the beneficial oxetanyl group. This strategic use of this compound highlights its importance as a key intermediate in the development of novel therapeutics.

Below is a data table illustrating a representative reductive amination reaction involving a benzaldehyde derivative, which is analogous to the reactions involving this compound.

Reductive Amination of Benzaldehyde with Aniline

Reactants Reagents Product Yield (%) Reference

This table demonstrates a typical reductive amination protocol where an aldehyde and an amine are converted to a secondary amine in high yield. redalyc.orgscielo.org.mx The use of a resin-based catalyst like DOWEX®50WX8 facilitates an efficient and clean reaction. redalyc.orgscielo.org.mx Similar methodologies are employed with this compound to synthesize advanced pharmaceutical intermediates.

Q & A

What are the standard synthetic routes for 4-(3-Oxetanyl)benzaldehyde, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis of this compound typically involves functionalization of benzaldehyde derivatives via substitution or coupling reactions. A common approach is the nucleophilic substitution of 4-(bromomethyl)benzaldehyde with oxetane derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Oxidation of 4-(3-Oxetanyl)benzyl alcohol using mild oxidizing agents like pyridinium chlorochromate (PCC) can also yield the aldehyde group while preserving the oxetane ring . Key factors affecting yield include solvent polarity, temperature control, and stoichiometric ratios of reactants. For example, excess oxetane reagent (1.5–2.0 eq) improves substitution efficiency, while prolonged reaction times may lead to side reactions like over-oxidation.

How can X-ray crystallography and spectroscopic methods resolve ambiguities in the structural characterization of this compound?

Basic Research Focus
X-ray crystallography remains the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) enable precise modeling of bond angles, torsion angles, and hydrogen-bonding networks . For spectroscopic validation:

  • ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while oxetane protons resonate as multiplets at δ 4.5–5.0 ppm.
  • FT-IR : A strong C=O stretch near 1700 cm⁻¹ confirms the aldehyde group.
    Discrepancies between experimental and theoretical data (e.g., unexpected splitting in NMR) may indicate conformational flexibility or crystal packing effects. Cross-referencing with databases like Reaxys or SciFinder ensures alignment with prior literature .

What strategies optimize regioselectivity in derivatization reactions involving this compound?

Intermediate Research Focus
Regioselectivity in reactions like nucleophilic additions or cross-couplings is influenced by steric and electronic effects. For example:

  • Aldehyde Protection : Temporarily protecting the aldehyde group as an acetal (e.g., using ethylene glycol and p-TsOH) prevents unwanted nucleophilic attack at the carbonyl during oxetane functionalization .
  • Metal Catalysis : Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids favor para-substitution due to the electron-withdrawing aldehyde group directing reactivity .
    Reaction monitoring via TLC or HPLC-MS helps identify intermediate species and adjust conditions in real time .

How should researchers address discrepancies in spectral data when confirming the identity of synthetic this compound?

Intermediate Research Focus
Spectral mismatches (e.g., shifted NMR peaks or unexpected IR bands) often arise from impurities, solvent effects, or tautomerism. Methodological steps include:

Repurification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/EtOAc gradient).

Variable-Temperature NMR : Resolves dynamic effects caused by hindered rotation around the oxetanyl-benzene bond.

DFT Calculations : Compare experimental IR/Raman spectra with computational predictions (e.g., using Gaussian or ORCA ) to validate assignments .
Consistent discrepancies may suggest novel conformational states or non-covalent interactions requiring further crystallographic analysis .

What computational tools predict the supramolecular behavior of this compound in crystal engineering?

Advanced Research Focus
The oxetane ring and aldehyde group participate in hydrogen-bonding networks critical for crystal packing. Graph set analysis (as formalized by Etter and Bernstein) classifies interactions like C=O···H–O or C–H···π into motifs (e.g., R₂²(8) rings), guiding the design of co-crystals . Software tools include:

  • Mercury (CCDC): Visualizes and quantifies intermolecular contacts.
  • Hirshfeld Surface Analysis : Maps interaction hotspots (e.g., oxetane O as a hydrogen-bond acceptor).
    Predictive models using MOF-FF or UPACK integrate these motifs to simulate bulk material properties .

How can researchers investigate the biological activity of this compound derivatives against enzymatic targets?

Advanced Research Focus
The aldehyde group’s electrophilicity makes it a candidate for covalent inhibition. Methodologies include:

Enzyme Assays : Monitor inhibition kinetics (e.g., IC₅₀ determination) using fluorogenic substrates for targets like dihydrofolate reductase (DHFR) .

Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses, prioritizing derivatives with oxetane-oxygen interactions at catalytic sites.

Proteomics : LC-MS/MS identifies covalent adducts formed between the aldehyde and cysteine/lysine residues .
Contradictory results (e.g., high in vitro activity but low cellular efficacy) may stem from poor membrane permeability, addressed via prodrug strategies (e.g., masking the aldehyde as a Schiff base) .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Focus
While specific toxicological data for this compound is limited, analogs like 4-(bromomethyl)benzaldehyde require stringent precautions :

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent aldehyde oxidation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.